molecular formula C10H10FN B8438825 2-But-1-ynyl-5-fluoro-phenylamine

2-But-1-ynyl-5-fluoro-phenylamine

Cat. No.: B8438825
M. Wt: 163.19 g/mol
InChI Key: NLSCLGDIVCYYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-But-1-ynyl-5-fluoro-phenylamine is a useful research compound. Its molecular formula is C10H10FN and its molecular weight is 163.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

2-but-1-ynyl-5-fluoroaniline

InChI

InChI=1S/C10H10FN/c1-2-3-4-8-5-6-9(11)7-10(8)12/h5-7H,2,12H2,1H3

InChI Key

NLSCLGDIVCYYSB-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1=C(C=C(C=C1)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

160 mL of THF were placed in the flask and degassed with argon. Then 10 g (45 mmol) 5-fluoro-2-iodo-aniline, 1.5 g (2.1 mmol) PdCl2(PPh3)2 and 0.40 g (2.1 mmol) copper iodide were added and the flask was rinsed with argon. Then 18 mL (0.13 mol) triethylamine were added and 3.0 g (55 mmol) 1-butyne (in gaseous form) were passed through the solution. The reaction mixture was stirred for 3 h at RT, then diluted with diethyl ether, filtered through kieselguhr and evaporated down.
Name
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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